Validated Public-Domain Crystal Structure at 1.50 Å Resolution Enables Structure-Guided Research Unavailable with Clinical Inhibitors
KRAS G12C inhibitor 47 is the only commercially available tool compound for which the complete three-dimensional co-crystal structure with human KRAS G12C has been experimentally determined and deposited in the public Protein Data Bank (PDB ID: 6PGP). The structure was solved via X-ray diffraction at a resolution of 1.50 Å, with deposition values of R-Free = 0.216 and R-Work = 0.190 [1]. This unambiguous structural data provides atomic-level detail of the covalent bond between the inhibitor's acrylamide warhead and Cys¹² of KRAS G12C, as well as interactions within the switch-II pocket. In contrast, no public-domain co-crystal structures are available for sotorasib, adagrasib, divarasib (GDC-6036), or opnurasib (JDQ443) with human KRAS G12C; the structural basis of their engagement is inferred only from patents and proprietary data [2].
| Evidence Dimension | Public-domain structural validation of KRAS G12C covalent binding |
|---|---|
| Target Compound Data | PDB ID 6PGP, Resolution 1.50 Å, R-Free 0.216, R-Work 0.190; covalent Cys¹² bond confirmed by electron density |
| Comparator Or Baseline | Sotorasib, adagrasib, divarasib, opnurasib: No public-domain KRAS G12C co-crystal structures available; binding mode inferred from patents |
| Quantified Difference | Inhibitor 47 offers complete public-domain 3D binding coordinates; comparators offer none (unavailable vs. available) |
| Conditions | X-ray crystallography of human KRAS G12C (residues 1–169) covalently bound to inhibitor |
Why This Matters
Procuring inhibitor 47 enables computational docking, molecular dynamics simulations, and rational analog design that are impossible to perform with clinical inhibitors lacking publicly accessible structural coordinates.
- [1] RCSB Protein Data Bank. 6PGP: Crystal structure of human KRAS G12C covalently bound to a quinazolinone inhibitor. Resolution: 1.50 Å. R-Free: 0.216, R-Work: 0.190. Deposited 2019-06-24. View Source
- [2] PatSnap. (2026). KRAS G12C, G12D, G12V inhibitors: SAR and binding modes. View Source
